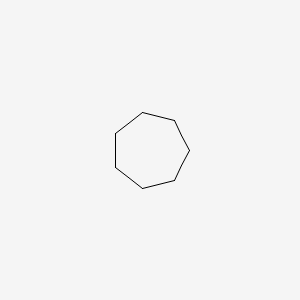

Cycloheptane

描述

Structure

3D Structure

属性

IUPAC Name |

cycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-2-4-6-7-5-3-1/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEGYFMYUHOHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074269 | |

| Record name | Cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheptane appears as a colorless oily liquid. Insoluble in water and less dense than water. Flash point 60 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [HSDB] | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245.3 °F at 760 mmHg (USCG, 1999), 118.48 °C at 760 mm Hg | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

43 °F (USCG, 1999), 6 °C (43 °F) (Closed cup), <70 °F (<21 °C) (Closed cup) | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 30 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, and chloroform | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.811 (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 20 °C | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (Air = 1) | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

44 mmHg (USCG, 1999), 21.6 [mmHg], 21.6 mm Hg at 25 °C | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

291-64-5 | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000291645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTZ53P34JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.4 °F (USCG, 1999), -8.0 °C | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

cycloheptane conformational analysis for beginners

An In-depth Technical Guide to the Conformational Analysis of Cycloheptane

For researchers, scientists, and drug development professionals, a thorough understanding of the conformational landscape of cyclic molecules is paramount for designing ligands, predicting biological activity, and understanding molecular interactions. This compound, a seven-membered carbocycle, presents a particularly complex and fascinating case study. Unlike the well-behaved, rigid chair conformation of cyclohexane, this compound is highly flexible and exists as a dynamic equilibrium of multiple low-energy conformers. This guide provides a detailed exploration of the core principles of this compound conformational analysis, summarizing key energetic data and outlining the primary analytical protocols.

The Conformational Landscape of this compound

This compound avoids the significant angle strain of smaller rings and the transannular strain of many medium-sized rings by adopting a variety of puckered, non-planar conformations. The conformational energy surface of this compound is characterized by two low-energy families of conformers: the chair family and the boat family. Within these families, the true chair and boat forms are not energy minima but rather transition states.[1][2] The most stable conformations are the slightly distorted "twist" forms.

-

Twist-Chair (TC) : This is the global minimum energy conformation for this compound.[1][3] It possesses a C₂ axis of symmetry and minimizes both torsional and steric strain effectively. The ring is flexible, allowing for a pseudorotation pathway between equivalent twist-chair forms with a very low energy barrier.

-

Chair (C) : The symmetrical chair form has a Cₛ plane of symmetry. It is a transition state connecting two equivalent twist-chair conformations.[1]

-

Twist-Boat (TB) : The twist-boat is a local energy minimum, though higher in energy than the twist-chair.[4] It also has a C₂ axis of symmetry.

-

Boat (B) : Like the chair, the boat conformation (Cₛ symmetry) is a transition state. It lies on the pseudorotation pathway connecting different twist-boat conformers.[3]

The flexibility of this compound leads to a process known as pseudorotation , where the molecule interconverts between conformers of a similar energy family (e.g., within the boat/twist-boat manifold) with very small energy barriers.[5] This rapid interconversion makes the experimental characterization of individual conformers challenging.

Energetics of Conformational Interconversion

Understanding the relative energies of the different conformers and the activation barriers between them is crucial for predicting the conformational population at a given temperature. The twist-chair conformation is the most populated conformer at equilibrium. The energy barrier to interconvert between the chair and boat families is significant, proceeding through higher energy transition states.[4]

| Conformer / Transition State | Point Group | Relative Energy (kcal/mol) | Role in Energy Profile |

| Twist-Chair (TC) | C₂ | 0.0 | Global Minimum |

| Chair (C) | Cₛ | ~1.4 | Transition State (TC ↔ TC') |

| Twist-Boat (TB) | C₂ | ~2.2 | Local Minimum |

| Boat (B) | Cₛ | ~2.7 | Transition State (TB ↔ TB') |

| Chair-to-Boat Barrier | - | ~8.0 | Activation Energy |

Note: Energy values are approximate and can vary based on the computational method and basis set used. The values presented are a consensus from multiple theoretical studies.[1][4]

Conformational Interconversion Pathways

The interconversion between the various conformations of this compound does not occur randomly. Instead, it follows specific low-energy pathways. The twist-chair conformers interconvert via a chair transition state in a pseudorotation circuit. Similarly, the twist-boat conformers interconvert via a boat transition state. Moving from the more stable chair family to the boat family requires overcoming a more substantial energy barrier.

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is typically required to fully characterize the conformational preferences of this compound and its derivatives.[6]

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides information about the time-averaged conformation of a molecule. Low-temperature NMR can sometimes "freeze out" individual conformers if the energy barriers are high enough.

Detailed Methodology:

-

Sample Preparation : A solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 1-10 mg/mL.[6]

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton NMR spectrum to observe chemical shifts and coupling constants (J-values). Vicinal coupling constants (³JHH) are particularly sensitive to the dihedral angle between protons and can be used with the Karplus equation to estimate torsional angles.

-

2D NMR (COSY, NOESY) : Acquire Correlation Spectroscopy (COSY) spectra to confirm proton-proton connectivities. Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) spectra to measure through-space proximities between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between nuclei, providing powerful distance restraints for structure determination.

-

-

Variable Temperature (VT) NMR : Perform NMR experiments at a range of temperatures. As the temperature is lowered, the rate of conformational interconversion slows. If the barrier is high enough (> ~10-15 kcal/mol), separate signals for each conformer may be observed (coalescence). The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the interconversion process.

-

Data Analysis : Analyze coupling constants and NOE-derived distance restraints to build a model of the dominant solution-state conformation.[6]

Computational Protocol: Conformational Search and Energy Calculation

Computational chemistry is an indispensable tool for exploring the potential energy surface and predicting the relative stabilities of different conformers.[6]

Detailed Methodology:

-

Initial Structure Generation : A 2D or 3D structure of the molecule is generated using molecular editing software.

-

Conformational Search : A systematic or stochastic conformational search is performed to generate a comprehensive set of possible conformations. This is often done using a computationally inexpensive method like a Molecular Mechanics (MM) force field (e.g., MMFF, OPLS).

-

Geometry Optimization and Energy Calculation : The geometries of the conformers generated in the search are then optimized at a higher level of theory.[6]

-

The initial set of low-energy conformers from the MM search is subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Single-point energy calculations can be performed on the optimized geometries using an even more accurate method (e.g., CCSD(T)) to refine the relative energy rankings.[1]

-

-

Validation : The computationally derived low-energy conformers are validated by comparing predicted properties (e.g., NMR coupling constants, NOE distances) with the experimental data. A good match between predicted and experimental data provides confidence in the conformational model.[6]

The following diagram illustrates the synergistic workflow between experimental and computational methods.

Conclusion

The conformational analysis of this compound reveals a complex but predictable system governed by the interplay of torsional and steric strains. Its landscape is dominated by the highly populated twist-chair conformation, which exists in a dynamic equilibrium with higher-energy boat-family conformers via pseudorotation pathways. For scientists in drug development and materials research, appreciating this inherent flexibility is critical. A robust analysis, integrating high-resolution NMR spectroscopy with rigorous computational modeling, is essential to accurately characterize the three-dimensional structure and dynamic behavior of this compound-containing molecules, ultimately enabling more rational molecular design.

References

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Unraveling the Conformational Landscape of Cycloheptane: A Technical Guide to the Twist-Chair and Boat Forms

For Researchers, Scientists, and Drug Development Professionals

Cycloheptane, a seven-membered carbocycle, presents a fascinating case study in conformational analysis due to its inherent flexibility. Unlike the well-defined chair conformation of cyclohexane, this compound can adopt a variety of non-planar structures to alleviate angle and torsional strain. Among these, the twist-chair and boat conformations are of primary interest. This in-depth technical guide provides a comprehensive overview of these two key conformers, detailing their structural parameters, relative energies, and the experimental and computational methodologies used for their characterization.

Core Concepts: The Twist-Chair and Boat Conformations

The conformational landscape of this compound is characterized by a series of low-energy structures that can interconvert through a process known as pseudorotation. The two most prominent families of conformations are the chair and boat forms. Within these families, the twist-chair (C2 symmetry) and the boat (Cs symmetry) are the most significant representatives.

The twist-chair conformation is widely accepted as the global minimum energy structure for this compound.[1] Its twisted arrangement minimizes both torsional strain and unfavorable transannular interactions, resulting in a relatively stable structure.

The boat conformation , while a distinct conformational isomer, is higher in energy than the twist-chair. It suffers from increased torsional strain and steric interactions, particularly the "flagpole" interactions between hydrogens across the ring. While less populated at equilibrium, the boat conformation serves as a key intermediate in the pseudorotation pathway that connects different twist-chair forms.

Quantitative Data Summary

The following table summarizes key quantitative data for the twist-chair and boat conformations of this compound, compiled from experimental and computational studies.

| Parameter | Twist-Chair Conformation | Boat Conformation | Method |

| Relative Energy | 0.0 kcal/mol (Reference) | ~2.4-2.7 kcal/mol | Force Field Calculations |

| Bond Length (C-C) | 1.539 ± 0.002 Å | Not explicitly found | Gas-Phase Electron Diffraction |

| Bond Angle (C-C-C) | Average: 115.1 ± 0.3° | Not explicitly found | Gas-Phase Electron Diffraction |

| Puckering Coordinates | q2 = 0.529 Å, q3 = 0.645 Å | Not explicitly found | Gas-Phase Electron Diffraction |

| Key Dihedral Angles | Complex pattern of gauche and anti relationships | Eclipsed and near-eclipsed interactions | Computational Modeling |

Experimental Protocols

The characterization of this compound's conformations relies on a combination of experimental techniques that probe the molecule's structure and dynamics in different phases.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, providing precise measurements of bond lengths, bond angles, and conformational compositions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed at the effusing gas jet.

-

Diffraction Pattern Generation: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

Data Collection: The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Structural Refinement: The experimental diffraction pattern is compared to theoretical patterns calculated for various molecular models (e.g., twist-chair, boat). A least-squares refinement is performed to determine the best fit and extract structural parameters and the relative abundance of each conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the solution-phase conformation and dynamics of flexible molecules like this compound. Due to the rapid interconversion between conformers at room temperature, the NMR spectrum of this compound typically shows averaged signals. Low-temperature NMR is often required to slow down the interconversion and observe individual conformers.

Methodology for 2D NMR Conformational Analysis:

-

Sample Preparation: A solution of high-purity this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) at a concentration of 5-10 mg/mL. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with certain NMR experiments.

-

1D NMR Spectra Acquisition: Standard 1H and 13C NMR spectra are acquired to verify the chemical structure and purity of the sample.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled (through-bond) protons, which helps in assigning the proton signals to their respective positions in the this compound ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximities between protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons. For a flexible molecule like this compound, the observed NOEs/ROEs are an average over the populated conformations. By comparing experimental NOE/ROE intensities with those calculated for different theoretical models (twist-chair, boat), the predominant solution-phase conformation can be identified. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

-

-

Data Analysis: The volumes of the cross-peaks in the NOESY/ROESY spectra are integrated and converted into distance restraints. These experimental restraints are then used in conjunction with computational modeling to generate a three-dimensional model of the most probable solution-phase conformation.

Computational Chemistry Protocols

Computational chemistry plays a vital role in understanding the conformational landscape of this compound by providing detailed energetic and structural information that can be difficult to obtain experimentally.

Methodology for Conformational Search and Analysis using Gaussian:

-

Initial Structure Generation: A 3D structure of this compound is built using a molecular modeling program (e.g., GaussView).

-

Conformational Search: A systematic or stochastic conformational search is performed to locate all possible low-energy conformers. In Gaussian, this can be achieved using the Opt=ModRedundant keyword to systematically scan dihedral angles or by using external conformational search software that interfaces with Gaussian.

-

Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization to find the nearest local minimum on the potential energy surface. A common and reliable method is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) with larger basis sets can be employed.

-

Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative stabilities.

-

Structural Analysis: The optimized geometries of the twist-chair and boat conformations are analyzed to extract detailed structural parameters, including bond lengths, bond angles, and dihedral angles.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows.

References

Unraveling the Energetic Nuances: A Comparative Analysis of Ring Strain in Cycloheptane and Cyclohexane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cyclic organic molecules, the seemingly subtle difference of a single methylene (B1212753) group between cyclohexane (B81311) and cycloheptane introduces a cascade of conformational and energetic consequences. While cyclohexane is celebrated for its virtually strain-free 'chair' conformation, this compound grapples with a complex interplay of angle, torsional, and transannular strains, rendering it a significantly more strained and conformationally dynamic system. This technical guide provides a comprehensive examination of the ring strain energy in this compound as compared to cyclohexane, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying structural principles.

Quantitative Analysis of Ring Strain

The total ring strain energy of a cycloalkane is a measure of the increase in potential energy of the molecule due to its cyclic structure, compared to a corresponding strain-free acyclic alkane. This excess energy is primarily a composite of three types of strain:

-

Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.

-

Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.

-

Steric Strain (Transannular Strain): Occurs due to repulsive van der Waals interactions between non-bonded atoms or groups across the ring.

The most common method for experimentally determining ring strain is through the measurement of the heat of combustion. The more strained a molecule is, the higher its potential energy, and thus, the more heat is released upon combustion. By comparing the heat of combustion per methylene (-CH₂-) group to that of a strain-free reference (typically a long-chain n-alkane), the total strain energy can be calculated.

Below is a summary of the key energetic parameters for cyclohexane and this compound.

| Parameter | Cyclohexane (C₆H₁₂) | This compound (C₇H₁₄) | Unit |

| Heat of Combustion (ΔH°c) | -3920 | -4599 | kJ/mol |

| Heat of Combustion per CH₂ group | -653.3 | -657.0 | kJ/mol |

| Total Ring Strain Energy | ~0 | ~26 | kcal/mol |

| Total Ring Strain Energy | ~0 | ~109 | kJ/mol |

Note: The total ring strain energy for cyclohexane is considered negligible and is often set as the benchmark for a strain-free cycloalkane. The values for this compound can vary slightly depending on the experimental and computational methods used.

Conformational Landscape and Sources of Strain

The profound difference in ring strain between cyclohexane and this compound is a direct consequence of their accessible conformations.

Cyclohexane predominantly adopts the chair conformation , a remarkably stable arrangement where all C-C-C bond angles are very close to the ideal 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered, thus minimizing both angle and torsional strain. The energy barrier to the less stable 'boat' and 'twist-boat' conformations is sufficiently high that over 99% of cyclohexane molecules exist in the chair form at room temperature.

This compound , with its seven-membered ring, lacks a single, low-energy conformation analogous to the chair form of cyclohexane. It exists as a dynamic equilibrium of several conformations, with the twist-chair and twist-boat being the most stable. However, even in these preferred conformations, this compound cannot completely alleviate all sources of strain. It experiences a combination of:

-

Torsional strain from some eclipsed or partially eclipsed C-H bonds.

-

Angle strain as some C-C-C bond angles deviate from the ideal tetrahedral angle.

-

Transannular strain , which is a significant contributor in medium-sized rings, arising from steric hindrance between hydrogen atoms on non-adjacent carbons that are brought into close proximity by the ring's conformation.

The following diagram illustrates the logical relationship between the different types of strain and the overall ring strain energy.

Caption: Components contributing to the total ring strain energy.

Experimental Determination of Ring Strain Energy

The primary experimental technique for determining the ring strain energy of cycloalkanes is bomb calorimetry . This method measures the heat of combustion of a substance at constant volume.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid cycloalkane (cyclohexane or this compound) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged of air. It is then filled with pure oxygen to a pressure of approximately 25-30 atm. This ensures complete combustion.

-

Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is allowed to equilibrate and is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat of combustion (ΔH°c) is calculated from the observed temperature rise, the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

-

Determination of Ring Strain:

-

The molar heat of combustion is calculated.

-

This value is divided by the number of methylene (-CH₂-) groups in the ring to get the heat of combustion per CH₂ group.

-

The heat of combustion per CH₂ group of a strain-free reference (e.g., a long-chain n-alkane, approximately 653.3 kJ/mol) is subtracted from the calculated value for the cycloalkane.

-

The result is multiplied by the number of CH₂ groups in the ring to obtain the total ring strain energy.

-

The following diagram outlines the workflow for the experimental determination of ring strain energy using bomb calorimetry.

Caption: Workflow for determining ring strain via bomb calorimetry.

Conformational Interconversion Pathways

The conformational flexibility of this compound leads to a complex potential energy surface with multiple minima (stable conformations) and transition states. The interconversion between these conformations is a key aspect of its chemistry. The following diagram illustrates a simplified energy profile for the interconversion between the twist-chair and boat forms of this compound.

Caption: Simplified energy profile for this compound conformations.

Conclusion

The comparison of ring strain energy between cyclohexane and this compound provides a classic illustration of the fundamental principles of conformational analysis in organic chemistry. The ability of cyclohexane to adopt a strain-free chair conformation makes it a cornerstone of stability in cyclic systems. In contrast, this compound's larger, more flexible ring is unable to completely eliminate angle, torsional, and transannular strain, resulting in a significantly higher ring strain energy. This inherent strain influences the reactivity and thermodynamic properties of this compound and its derivatives, a critical consideration for researchers in fields ranging from medicinal chemistry to materials science. The experimental and computational tools described herein provide the means to quantify these energetic differences, offering valuable insights for the rational design and synthesis of complex cyclic molecules.

Clemmensen Reduction: A Technical Guide to the Synthesis of Cycloheptane from Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Clemmensen reduction for the synthesis of cycloheptane from cycloheptanone (B156872). The document details the reaction's core principles, mechanistic pathways, and detailed experimental protocols. Quantitative data is presented in a structured format to facilitate comparison and analysis.

Introduction

The Clemmensen reduction is a classic chemical reaction that deoxygenates aldehydes or ketones to their corresponding alkanes.[1] This is achieved using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[1] The reaction is particularly effective for aryl-alkyl ketones, such as those formed during Friedel-Crafts acylation.[2][3] However, the standard Clemmensen reduction conditions are often harsh and less effective for aliphatic or cyclic ketones.[2]

For substrates like cycloheptanone, modified Clemmensen conditions are often employed, which involve using activated zinc dust in an anhydrous solution of hydrogen chloride in an organic solvent like diethyl ether or acetic anhydride.[2][4] These modified procedures offer higher yields under milder conditions.[5] This guide will focus on a modified protocol suitable for the reduction of cycloheptanone, based on established procedures for similar cyclic ketones.

Reaction Mechanism

The precise mechanism of the Clemmensen reduction remains a subject of discussion due to the heterogeneous nature of the reaction, which occurs on the surface of the zinc.[2] However, two primary pathways have been proposed: a carbanionic mechanism and a carbenoid mechanism.[1] It is generally accepted that the reaction does not proceed through an alcohol intermediate.[1]

The currently favored mechanism involves the formation of organozinc intermediates on the surface of the zinc. The carbonyl group is first protonated by the strong acid, making the carbonyl carbon more electrophilic. This is followed by a single-electron transfer from the zinc to the carbonyl carbon, forming a radical intermediate. A second electron transfer leads to the formation of a zinc carbenoid. Subsequent protonation and reduction steps ultimately lead to the formation of the alkane.

Caption: Proposed mechanism of the Clemmensen reduction.

Experimental Protocols

The following section details the experimental procedures for the preparation of activated zinc and the subsequent Clemmensen reduction of cycloheptanone. This protocol is adapted from a modified procedure known to be effective for cyclic ketones.[5]

Preparation of Activated Zinc

Materials:

-

Zinc powder (commercial grade, ~300 mesh)

-

2% Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Acetone

-

Dry diethyl ether

Procedure:

-

In a round-bottomed flask, add zinc powder to a 2% solution of hydrochloric acid with stirring.

-

Continue vigorous stirring until the surface of the zinc becomes bright (approximately 4 minutes).

-

Decant the aqueous solution and wash the zinc powder by decantation with four portions of distilled water.

-

Transfer the activated zinc powder to a suction filter and wash successively with ethanol, acetone, and dry diethyl ether.[5]

Clemmensen Reduction of Cycloheptanone

Materials:

-

Cycloheptanone

-

Activated zinc powder

-

Dry diethyl ether

-

Hydrogen chloride (gas)

-

Crushed ice

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, low-temperature thermometer, and a calcium chloride tube, charge with dry diethyl ether.

-

Cool the ether to -15°C to -10°C using an acetone-dry ice bath.

-

Introduce a slow stream of hydrogen chloride gas into the stirred ether for approximately 45 minutes, maintaining the temperature range.

-

Add cycloheptanone to the solution while keeping the temperature below -15°C.

-

Cool the reaction mixture to -20°C and add activated zinc powder over a 2-3 minute period.

-

Allow the temperature of the reaction mixture to rise to -5°C and maintain it between -4°C and 0°C for 2 hours with continuous stirring.

-

Cool the mixture to -15°C and slowly pour it onto crushed ice.

-

Separate the ether layer, and wash the aqueous layer with ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation under reduced pressure.

-

Purify the residue by column chromatography on silica gel using n-hexane as the eluent to yield this compound.[5]

Caption: Experimental workflow for the Clemmensen reduction.

Quantitative Data

While specific data for the Clemmensen reduction of cycloheptanone is not extensively reported, the modified protocol has been shown to be effective for other cyclic ketones. The following table summarizes representative quantitative data for the reduction of a similar substrate, providing an expected range for the synthesis of this compound.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cholestan-3-one | Activated Zn, HCl (gas) | Diethyl Ether | -4 to 0 | 2 | 82-84 | [5] |

| Aryl-alkyl ketones | Zn(Hg), conc. HCl | - | Reflux | - | High | [2] |

| Heptanal | Zn(Hg), HCl, H2O | - | - | - | 72 | [3] |

Safety Considerations

The Clemmensen reduction involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Concentrated Hydrochloric Acid: Highly corrosive and toxic. Avoid inhalation of fumes and contact with skin and eyes.

-

Mercury (in zinc amalgam): Highly toxic. Handle with extreme care and dispose of waste properly.

-

Hydrogen Chloride Gas: Corrosive and toxic. Use a proper gas handling setup.

-

Diethyl Ether: Highly flammable. Avoid open flames and sparks.

Conclusion

The modified Clemmensen reduction provides an effective method for the synthesis of this compound from cycloheptanone, particularly when standard conditions prove insufficient for cyclic ketones. By following the detailed protocols for zinc activation and the reduction reaction, researchers can achieve good yields of the desired alkane. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis. This guide serves as a comprehensive resource for professionals in research and drug development seeking to utilize this important transformation.

References

Cycloheptane Derivatives: A Comprehensive Technical Guide to Their Natural Sources, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptane derivatives, a class of carbocyclic compounds characterized by a seven-membered ring, are found in a diverse array of natural sources, including terrestrial plants, fungi, and marine organisms. These molecules exhibit a wide range of biological activities, making them a subject of significant interest in natural product chemistry and drug discovery. Their structural complexity and varied pharmacological profiles, particularly as anti-inflammatory and anticancer agents, underscore their potential as scaffolds for novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources, occurrence, and biological significance of this compound derivatives, with a focus on data presentation, experimental protocols, and the elucidation of their mechanisms of action.

Natural Sources and Occurrence of this compound Derivatives

This compound derivatives are biosynthesized by a variety of organisms, leading to a rich diversity of chemical structures. The primary natural sources include terrestrial plants, fungi, and marine invertebrates.

Terrestrial Plants

A significant number of this compound derivatives from terrestrial plants belong to the diarylheptanoid class. These compounds are characterized by a C6-C7-C6 skeleton and are prevalent in families such as Betulaceae and Zingiberaceae.

-

Betulaceae Family: Species such as the Japanese white birch (Betula platyphylla) and Alnus hirsuta are rich sources of cyclic diarylheptanoids.[[“]][2] Compounds like aceroside VIII and platyphylloside (B2517065) have been isolated from the bark of Betula platyphylla.[[“]]

-

Zingiberaceae Family: The fruits of Amomum kravanh have been found to contain novel diarylheptanoids, named kravanhols C-I.[3]

-

Myricaceae Family: Myrica nana is another source of diarylheptanoids with reported biological activities.

Fungi

Fungi, particularly species from the Penicillium genus, have been identified as producers of unique and structurally complex this compound derivatives.

-

Penicillium crustosum : A notable example is the highly oxygenated this compound derivative named crustane, which was isolated from the fungus Penicillium crustosum JT-8.[2] This discovery highlights the potential of fungi as a source of novel this compound-containing natural products.

Marine Organisms

The marine environment, known for its vast biodiversity, is a promising frontier for the discovery of new this compound derivatives.

-

Marine Sponges: The marine sponge Tedania ignis has been reported to produce cyclic diarylheptanoids, indicating that these compounds are not limited to the terrestrial realm.[4]

-

Marine-Derived Fungi: While specific examples of this compound derivatives from marine fungi are still emerging, the chemical diversity of marine fungal metabolites suggests they are a promising source for future discoveries.[5]

Quantitative Data on Occurrence

Quantitative analysis of this compound derivatives in their natural sources is crucial for evaluating their potential for large-scale production and for understanding their ecological roles. However, such data is often limited in the literature. The following table summarizes available quantitative information.

| Compound Class | Compound Name | Natural Source | Part of Organism | Concentration/Yield | Reference |

| Diarylheptanoid | Aceroside VIII | Betula platyphylla | Bark | 15 mg from 100 mg of diarylheptanoid-rich fraction | [6] |

| Diarylheptanoid | Platyphylloside | Betula platyphylla | Bark | 10 mg from 100 mg of diarylheptanoid-rich fraction | [6] |

| Diarylheptanoid | Blepharocalyxin B | Alpinia blepharocalyx | Seeds | IC50 = 36 µM (for NO inhibition) | [7] |

| Diarylheptanoid | Kravanhol E | Amomum kravanh | Fruits | IC50 = 17.4 µM (for NO inhibition) | [3] |

| Oxygenated this compound | Crustane | Penicillium crustosum | Fungal culture | - | [2] |

Biological Activities and Signaling Pathways

Naturally occurring this compound derivatives, particularly diarylheptanoids, have demonstrated significant biological activities, with anti-inflammatory effects being the most prominently studied.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

Many diarylheptanoids exhibit potent inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes. Overproduction of NO is associated with various inflammatory diseases. Diarylheptanoids isolated from Alpinia blepharocalyx, Amomum kravanh, and Alnus hirsuta have shown concentration-dependent inhibition of NO production in lipopolysaccharide (LPS)-activated murine macrophages.[2][3][7]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds, including diarylheptanoids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery.

Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound derivatives.

Experimental Protocols

The isolation and structural characterization of this compound derivatives from natural sources require a combination of chromatographic and spectroscopic techniques.

Isolation of Diarylheptanoids from Betula platyphylla Bark using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from the methodology described for the preparative separation of aceroside VIII and platyphylloside.[8]

1. Plant Material and Extraction:

- Collect and air-dry the bark of Betula platyphylla.

- Grind the dried bark into a fine powder.

- Extract the powdered bark with methanol (B129727) at room temperature.

- Concentrate the methanol extract under reduced pressure to obtain a crude extract.

2. Fractionation:

- Suspend the crude extract in water and partition successively with dichloromethane, ethyl acetate (B1210297), and n-butanol.

- The diarylheptanoid-rich fraction is typically found in the ethyl acetate or n-butanol fraction.

3. HSCCC Separation:

- Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for diarylheptanoids is a mixture of ethyl acetate, acetonitrile, and water (e.g., in a 1:0.1:1 v/v/v ratio).[8] The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

- HSCCC Operation:

- Fill the HSCCC column with the stationary phase.

- Pump the mobile phase into the column at a specific flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 1000 rpm).[8]

- Once hydrodynamic equilibrium is reached, dissolve the diarylheptanoid-rich fraction in the mobile phase and inject it into the column.

- Monitor the effluent with a UV detector and collect fractions.

4. Purification and Analysis:

- Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

- Combine fractions containing the pure compounds and evaporate the solvent to obtain the isolated diarylheptanoids.

// Nodes

Start [label="Dried & Powdered\nBetula platyphylla Bark", fillcolor="#F1F3F4", fontcolor="#202124"];

Extraction [label="Methanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Crude_Extract [label="Crude Methanol Extract", fillcolor="#F1F3F4", fontcolor="#202124"];

Partition [label="Solvent Partitioning\n(DCM, EtOAc, n-BuOH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Fractions [label="Diarylheptanoid-Rich\nFraction (e.g., EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"];

HSCCC [label="High-Speed Counter-Current\nChromatography (HSCCC)", fillcolor="#FBBC05", fontcolor="#202124"];

Fraction_Collection [label="Fraction Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HPLC_Analysis [label="HPLC Analysis\nfor Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pure_Compounds [label="Isolated Pure\nDiarylheptanoids", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Extraction;

Extraction -> Crude_Extract;

Crude_Extract -> Partition;

Partition -> Fractions;

Fractions -> HSCCC;

HSCCC -> Fraction_Collection;

Fraction_Collection -> HPLC_Analysis;

HPLC_Analysis -> Pure_Compounds;

}

Caption: Experimental workflow for the isolation of diarylheptanoids.

Structure Elucidation using 2D NMR Spectroscopy

The structural determination of novel this compound derivatives relies heavily on modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR).

1. Sample Preparation:

- Dissolve a pure sample of the isolated compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

- Transfer the solution to an NMR tube.

2. Acquisition of 1D and 2D NMR Spectra:

- 1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain initial information on the proton and carbon environments.

- 2D NMR - Homonuclear Correlation:

- COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

- 2D NMR - Heteronuclear Correlation:

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, assigning protons to their attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and establishing the overall carbon skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

3. Data Analysis and Structure Assembly:

- Integrate the information from all NMR spectra to piece together the molecular structure. Start by assembling fragments based on COSY and HSQC data.

- Use HMBC correlations to connect these fragments and establish the complete carbon framework, including the this compound ring.

- Utilize NOESY/ROESY data to define the stereochemical relationships between protons and determine the three-dimensional structure of the molecule.

// Nodes

Pure_Compound [label="Isolated Pure\nCompound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

NMR_Spectra [label="Acquire 1D & 2D\nNMR Spectra", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OneD_NMR [label="1D NMR\n(¹H, ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"];

COSY [label="COSY\n(¹H-¹H Connectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

HSQC [label="HSQC\n(¹JCH Correlation)", fillcolor="#FBBC05", fontcolor="#202124"];

HMBC [label="HMBC\n(²⁻³JCH Correlation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NOESY_ROESY [label="NOESY/ROESY\n(Spatial Proximity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Structure_Assembly [label="Data Analysis &\nStructure Assembly", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Final_Structure [label="Elucidated\nStructure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Pure_Compound -> NMR_Spectra;

NMR_Spectra -> {OneD_NMR, COSY, HSQC, HMBC, NOESY_ROESY};

{OneD_NMR, COSY, HSQC, HMBC, NOESY_ROESY} -> Structure_Assembly;

Structure_Assembly -> Final_Structure;

}

Caption: Logical workflow for structure elucidation using 2D NMR.

Conclusion and Future Perspectives

This compound derivatives from natural sources represent a structurally diverse and biologically significant class of compounds. Diarylheptanoids from terrestrial plants have been the most extensively studied, demonstrating promising anti-inflammatory activities through mechanisms such as the inhibition of NO production and the NF-κB signaling pathway. The discovery of novel this compound-containing molecules from fungi and marine organisms indicates that these underexplored environments hold significant potential for the identification of new chemical entities.

Future research in this field should focus on several key areas:

-

Exploration of Untapped Natural Sources: Systematic investigation of a wider range of terrestrial plants, fungi (especially endophytic and marine-derived strains), and marine organisms is likely to yield novel this compound derivatives with unique structural features and biological activities.

-

Quantitative Analysis: There is a pressing need for more quantitative data on the abundance of these compounds in their natural hosts. This information is critical for assessing the feasibility of sustainable sourcing and for understanding their ecological significance.

-

Elucidation of Mechanisms of Action: While the anti-inflammatory properties of some diarylheptanoids are linked to NF-κB inhibition, the precise molecular targets and downstream effects of a broader range of this compound derivatives remain to be fully elucidated.

-

Biosynthetic Studies: Understanding the biosynthetic pathways of these compounds will not only provide insights into their natural production but also open up avenues for their biotechnological production through metabolic engineering.

The continued exploration of this compound derivatives from nature, coupled with detailed pharmacological and mechanistic studies, will undoubtedly contribute to the development of new and effective therapeutic agents for a variety of human diseases.

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Sesterterpenoids: sources, structural diversity, biological activity, and data management - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00041B [pubs.rsc.org]

Cycloheptane: A Comprehensive Technical Overview of its Key Physical Properties

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of core molecular scaffolds is paramount. Cycloheptane (C₇H₁₄), a seven-membered cycloalkane, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth examination of two of its fundamental physical properties: boiling point and density.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory and developmental applications.

| Physical Property | Value | Conditions |

| Boiling Point | 118.4 °C | At standard atmospheric pressure (100 kPa)[1] |

| 118.5 °C | At standard atmospheric pressure[2] | |

| 119 °C | At normal pressure[1] | |

| Density | 0.8110 g/cm³ | At 25 °C[1] |

| 0.811 g/mL | At 25 °C |

Experimental Determination Protocols

Accurate determination of the physical properties of a substance like this compound is fundamental for its application in research and development. The following sections detail the standard experimental methodologies for ascertaining boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant. A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux technique.

Apparatus:

-

Small test tube

-

Thermometer (-10 to 150 °C range)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

-

The test tube is securely clamped and partially immersed in a heating bath. A thermometer is positioned such that its bulb is level with the opening of the inverted capillary tube but not touching the sides of the test tube.

-

The heating bath is gradually heated. As the temperature of the this compound rises, dissolved air will be expelled from the capillary tube, visible as a slow stream of bubbles.

-

As the liquid approaches its boiling point, the vapor pressure of the this compound will increase, leading to a rapid and continuous stream of bubbles emerging from the capillary tube.

-

At this point, the heating is discontinued. As the apparatus cools, the vapor pressure of the this compound will decrease.

-

The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the this compound is equal to the external atmospheric pressure.

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume. The determination of a liquid's density is a straightforward process that can be performed with high accuracy using standard laboratory equipment.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance

-

Electronic balance (accurate to at least three decimal places)

-

Thermometer

Procedure using a Graduated Cylinder and Balance:

-

The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the this compound is then measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the this compound by its measured volume (Density = Mass / Volume).[3]

-

For enhanced accuracy, this procedure should be repeated multiple times, and the average density should be reported. The temperature at which the measurement is performed should also be recorded, as density is temperature-dependent.

Visualization of Conceptual Relationships

The following diagram illustrates the relationship between the molecular structure of this compound and its key physical properties, as well as the experimental methods used for their determination.

Caption: Relationship between this compound's structure, properties, and experimental methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 291-64-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Navigating the Energetic Landscape of Cycloheptane: A Technical Guide to its Thermodynamic Properties and Stability

For Immediate Release

[City, State] – [Date] – This in-depth technical guide offers a comprehensive overview of the thermodynamic properties and stability of cycloheptane, a cycloalkane of significant interest in chemical research and drug development. This document provides researchers, scientists, and professionals in drug development with critically evaluated data, detailed experimental and computational protocols, and visual representations of the molecule's conformational dynamics.

This compound, a seven-membered carbocycle, presents a fascinating case study in conformational analysis due to its inherent flexibility and the subtle interplay of various strain elements. Understanding its thermodynamic landscape is crucial for predicting its reactivity, designing novel molecular scaffolds, and developing new synthetic methodologies.

I. Thermodynamic Properties of this compound

The thermodynamic stability of this compound is a direct consequence of its three-dimensional structure. Unlike smaller, more rigid cycloalkanes, this compound can adopt several conformations to minimize its total ring strain, which is a combination of angle strain, torsional strain, and transannular strain. The most stable of these conformers is the twist-chair.

Below is a summary of the key thermodynamic parameters for this compound at standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | Value | Units |

| Standard Molar Enthalpy of Formation (liquid) | -157.2 ± 0.8 | kJ/mol |

| Standard Molar Entropy (liquid) | 242.55 | J/(mol·K) |

| Molar Heat Capacity (liquid) | 210.37 | J/(mol·K) |

| Heat of Combustion (liquid) | -4598.9 | kJ/mol |

| Conformer Relative Energies | ||

| Twist-Chair (TC) | 0 (Reference) | kcal/mol |

| Chair (C) | ~0.7 | kcal/mol |

| Twist-Boat (TB) | ~2.0 | kcal/mol |

| Boat (B) | ~2.7 | kcal/mol |

Note: The relative energies of the conformers are approximate values derived from a combination of experimental and computational studies. The twist-chair is the global minimum on the potential energy surface.

II. Conformational Stability and Interconversion

The stability of this compound is dictated by its ability to adopt puckered conformations that relieve the ring strain inherent in a planar structure. The conformational landscape of this compound is characterized by two families of low-energy structures: the chair and the boat families. Within these families, the twist-chair and twist-boat conformations are the energy minima, while the true chair and boat conformations are transition states.

The interconversion between these conformers is a dynamic process, with the energy barriers between them being low enough for rapid interchange at room temperature. The following diagram illustrates the conformational equilibrium of this compound.

III. Experimental Protocols for Thermodynamic and Stability Analysis

The determination of the thermodynamic properties and conformational landscape of this compound relies on a combination of experimental techniques and computational methods.

A. Bomb Calorimetry: Measuring the Heat of Combustion

Objective: To determine the enthalpy of combustion of liquid this compound, from which the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity liquid this compound (typically 0.5-1.0 g) is placed in a stainless steel crucible. A fuse wire (iron or platinum) of known mass and combustion energy is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly and Pressurization: The crucible is placed inside the bomb, and the bomb is sealed. The bomb is then purged with oxygen to remove air and subsequently filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter jacket containing a known mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample and the wire releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-